molecular formula C10H7ClN2O B3037820 6-(3-chlorophenyl)pyridazin-3(2H)-one CAS No. 62902-66-3

6-(3-chlorophenyl)pyridazin-3(2H)-one

Cat. No.: B3037820
CAS No.: 62902-66-3
M. Wt: 206.63 g/mol
InChI Key: YRWWFLYKKZTALE-UHFFFAOYSA-N
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Description

6-(3-chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzoyl chloride with hydrazine to form the corresponding hydrazide, which then undergoes cyclization to yield the desired pyridazinone .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce hydropyridazinones. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(3-chlorophenyl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-chlorophenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the resulting properties. Its combination of a pyridazine ring with a 3-chlorophenyl group imparts distinct chemical and biological characteristics, making it valuable for various applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWWFLYKKZTALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287175
Record name 6-(3-Chlorophenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62902-66-3
Record name 6-(3-Chlorophenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62902-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Chlorophenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of glyoxylic acid (4.0 g, 0.054 moles) and 3-chloroacetophenone (25.06 g, 0.162 moles) was heated at 105° C. for 2 hours, then allowed to cool to 40° C. and water (60 ml) was added followed by conc. aq. NH4OH to pH 8. The mixture was extracted with methylene chloride (3×25 ml) to recover the 3-chloroacetophenone. The ammoniacal solution was stirred with hydrazine monohydrate (2.70 g, 0.054 moles) and heated under reflux for 8 hours. The resultant solid was collected by filtration and washed with water to yield the title compound (49%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25.06 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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